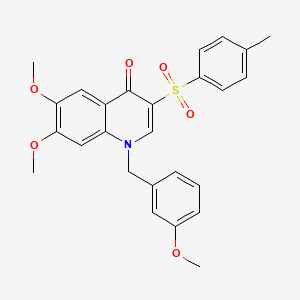
3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26FN3O2S and its molecular weight is 475.58. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
The synthesis of quinazoline derivatives and their cytotoxic activity against various cancer cell lines have been explored. For instance, the study by Bu et al. (2001) detailed the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, investigating their effects on in vivo subcutaneous colon 38 tumors in mice. The findings suggest that certain derivatives exhibit significant cytotoxicity and potential curative activity in refractory cancer models, indicating the therapeutic potential of these compounds in oncology (Bu et al., 2001).
Antimicrobial and Antifungal Activities
Research on the antimicrobial and antifungal properties of quinazoline derivatives has shown promising results. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating their significant antifungal and antibacterial activities. This study highlights the potential of quinazoline derivatives as effective agents against a range of microbial pathogens, suggesting their use in developing new antimicrobial therapies (Patel & Patel, 2010).
Antitubercular Activity
The quest for new antitubercular agents has led to the synthesis of novel quinazoline derivatives with potent inhibitory effects against Mycobacterium tuberculosis. Marvadi et al. (2020) reported the synthesis and evaluation of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, showcasing their potential as promising antitubercular agents with low cytotoxicity profiles, which could be significant in the fight against tuberculosis (Marvadi et al., 2020).
Mechanistic Insights and SAR Studies
Studies also delve into the synthesis mechanisms and structure-activity relationships (SAR) of quinazoline derivatives. Saitoh et al. (2001) achieved the synthesis of tetrahydroisoquinoline and benzazepine derivatives via Pummerer-type cyclization, providing insights into the cyclization mechanisms and the enhancing effects of boron trifluoride diethyl etherate (Saitoh et al., 2001).
Eigenschaften
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-4-11-29-25(32)19-9-10-22-24(15-19)30-27(34-16-20-7-5-6-8-23(20)28)31(26(22)33)21-13-17(2)12-18(3)14-21/h5-10,12-15H,4,11,16H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYOOIFWTOVSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3F)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



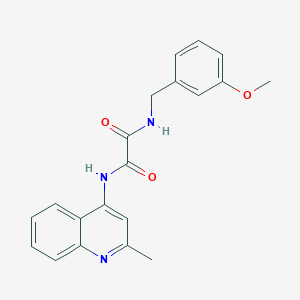
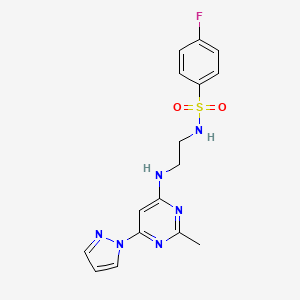
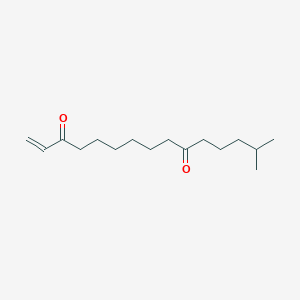

amino}acetamide](/img/structure/B2543317.png)
![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)
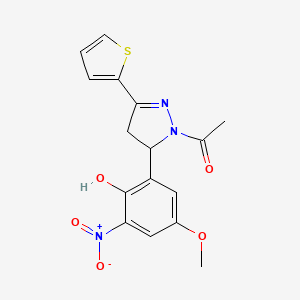
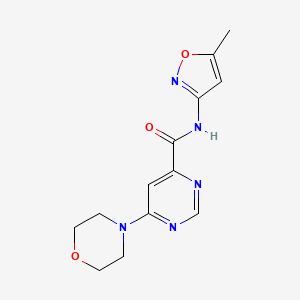

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2543329.png)
